molecular formula C10H18O2 B1670226 delta-Decalactone CAS No. 705-86-2

delta-Decalactone

Cat. No. B1670226
M. Wt: 170.25 g/mol
InChI Key: GHBSPIPJMLAMEP-UHFFFAOYSA-N
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Patent
US06025170

Procedure details

A 15 1 bioreactor containing 10 1 of medium was seeded with 2×800 ml of an inoculum of Clostridium tyrobutyricum I-776. Strict anaerobic and sterile conditions were maintained. The pH was kept at 6.5, the temperature at 35° C., the stirring speed at 300/min; the initial concentration of glucose was 90 g/l. When the glucose was exhausted (48 h), the cells were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g. The humid mass of the cells was gathered and put into a 2 1 reactor under strictly sterile and anaerobic conditions. The volume was adjusted to a total of 1 1 with a buffer solution of pH 7. The medium contained about 90 g/l of dry matter. NH4OH was added to maintain a pH of 7, and a glucose solution of 500 g/l was also added, to adjust the glucose concentration to about 20 g/l. 2-Decen-5-olide was added semicontinuously. After 40 h, δ-decalactone was obtained in a concentration of 7 g/l, which corresponds to a conversion of 72%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])O)O)O)[OH:4].[NH4+].[OH-]>>[CH3:2][CH2:3][CH2:5][CH2:7][CH2:2][CH:3]1[O:4][C:11](=[O:12])[CH2:9][CH2:7][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 15 1 bioreactor containing 10 1 of medium
TEMPERATURE
Type
TEMPERATURE
Details
Strict anaerobic and sterile conditions were maintained
CUSTOM
Type
CUSTOM
Details
at 35° C.
CUSTOM
Type
CUSTOM
Details
(48 h)
Duration
48 h
CUSTOM
Type
CUSTOM
Details
were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of 7
CONCENTRATION
Type
CONCENTRATION
Details
the glucose concentration to about 20 g/l
ADDITION
Type
ADDITION
Details
2-Decen-5-olide was added semicontinuously

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CCCCCC1CCCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06025170

Procedure details

A 15 1 bioreactor containing 10 1 of medium was seeded with 2×800 ml of an inoculum of Clostridium tyrobutyricum I-776. Strict anaerobic and sterile conditions were maintained. The pH was kept at 6.5, the temperature at 35° C., the stirring speed at 300/min; the initial concentration of glucose was 90 g/l. When the glucose was exhausted (48 h), the cells were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g. The humid mass of the cells was gathered and put into a 2 1 reactor under strictly sterile and anaerobic conditions. The volume was adjusted to a total of 1 1 with a buffer solution of pH 7. The medium contained about 90 g/l of dry matter. NH4OH was added to maintain a pH of 7, and a glucose solution of 500 g/l was also added, to adjust the glucose concentration to about 20 g/l. 2-Decen-5-olide was added semicontinuously. After 40 h, δ-decalactone was obtained in a concentration of 7 g/l, which corresponds to a conversion of 72%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])O)O)O)[OH:4].[NH4+].[OH-]>>[CH3:2][CH2:3][CH2:5][CH2:7][CH2:2][CH:3]1[O:4][C:11](=[O:12])[CH2:9][CH2:7][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 15 1 bioreactor containing 10 1 of medium
TEMPERATURE
Type
TEMPERATURE
Details
Strict anaerobic and sterile conditions were maintained
CUSTOM
Type
CUSTOM
Details
at 35° C.
CUSTOM
Type
CUSTOM
Details
(48 h)
Duration
48 h
CUSTOM
Type
CUSTOM
Details
were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of 7
CONCENTRATION
Type
CONCENTRATION
Details
the glucose concentration to about 20 g/l
ADDITION
Type
ADDITION
Details
2-Decen-5-olide was added semicontinuously

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CCCCCC1CCCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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